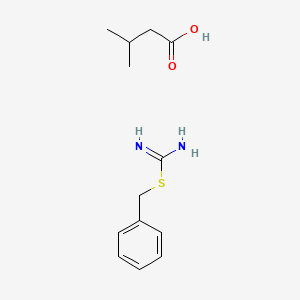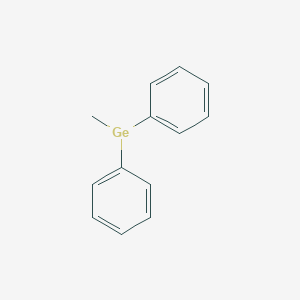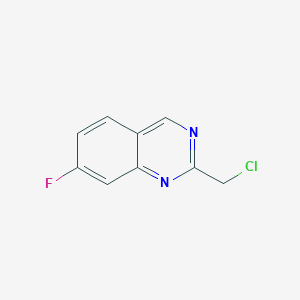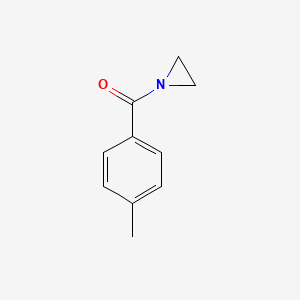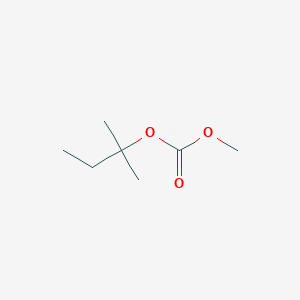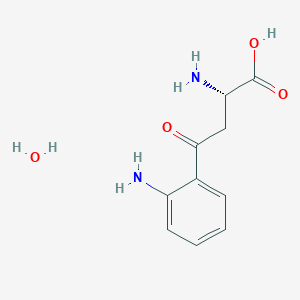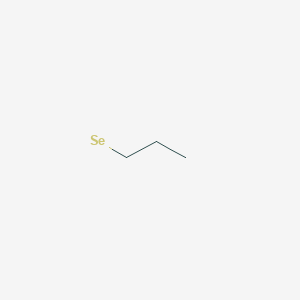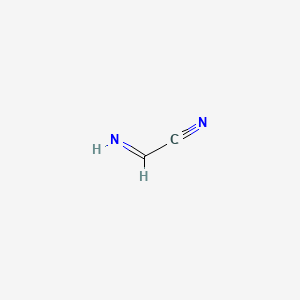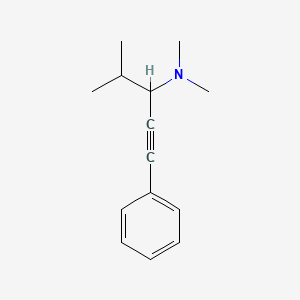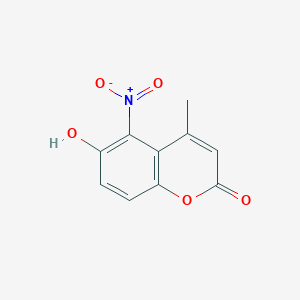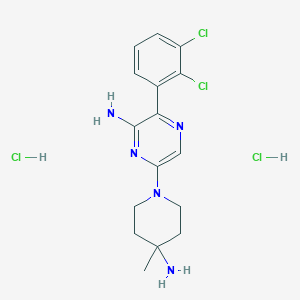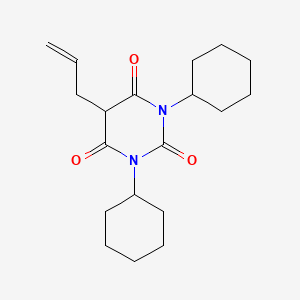
Barbituric acid, 5-allyl-1,3-dicyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-allyl-1,3-dicyclohexyl- is a derivative of barbituric acid, which is known for its role as a precursor to barbiturate drugs. This compound features an allyl group at the 5-position and two cyclohexyl groups at the 1 and 3 positions.
准备方法
The synthesis of 5-allyl-1,3-dicyclohexylbarbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of glacial acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, followed by crystallization to obtain the product with high purity . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.
化学反应分析
Barbituric acid derivatives, including 5-allyl-1,3-dicyclohexylbarbituric acid, undergo various chemical reactions such as:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Common reagents for substitution reactions include alkyl halides and other electrophiles, leading to the formation of various substituted products
科学研究应用
Barbituric acid derivatives have been extensively studied for their applications in:
Chemistry: Used as building blocks for the synthesis of complex molecules.
Biology: Investigated for their potential biological activities, including enzyme inhibition.
Medicine: Explored for their pharmacological properties, particularly as central nervous system depressants.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals .
作用机制
The mechanism of action of barbituric acid derivatives typically involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. These compounds enhance the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to a sedative effect .
相似化合物的比较
Barbituric acid, 5-allyl-1,3-dicyclohexyl- can be compared with other barbituric acid derivatives such as:
5,5-Diethylbarbituric acid (Barbital): Known for its hypnotic properties.
5-Phenylbarbituric acid (Phenobarbital): Used as an anticonvulsant.
5-Allyl-5-isopropylbarbituric acid (Enallylpropymal): Investigated for its unique hydrogen-bonding motifs
Each of these compounds has unique structural features and pharmacological properties, making them suitable for different applications.
属性
CAS 编号 |
743-43-1 |
|---|---|
分子式 |
C19H28N2O3 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1,3-dicyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H28N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2,14-16H,1,3-13H2 |
InChI 键 |
VTHNOHNTKWFDGT-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


